

Application Note: 3-(Chloromethyl)-5-cyclopropylisoxazole

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-cyclopropylisoxazole

CAS No.: 1060817-59-5

Cat. No.: B1593147

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The Gateway Scaffold for Non-Steroidal FXR Agonists Executive Summary

3-(Chloromethyl)-5-cyclopropylisoxazole (CAS: 1060817-59-5) has emerged as a high-value building block in modern medicinal chemistry, most notably as the critical "warhead" linker in the synthesis of Cilofexor (GS-9674).

This scaffold offers a unique dual-functionality:

- **The 5-Cyclopropyl Moiety:** Provides metabolic stability and optimized lipophilicity (modulation) compared to traditional isopropyl or tert-butyl groups, reducing oxidative clearance.
- **The 3-Chloromethyl Handle:** A highly reactive benzylic-like electrophile that facilitates rapid coupling with nucleophiles (phenols, amines, thiols) to generate diverse libraries.

This guide details the reactivity profile, stability considerations, and validated protocols for derivatizing this scaffold, focusing on its application in synthesizing Farnesoid X Receptor (FXR) agonists.

Chemical Architecture & Reactivity Profile

Electrophilic Activation

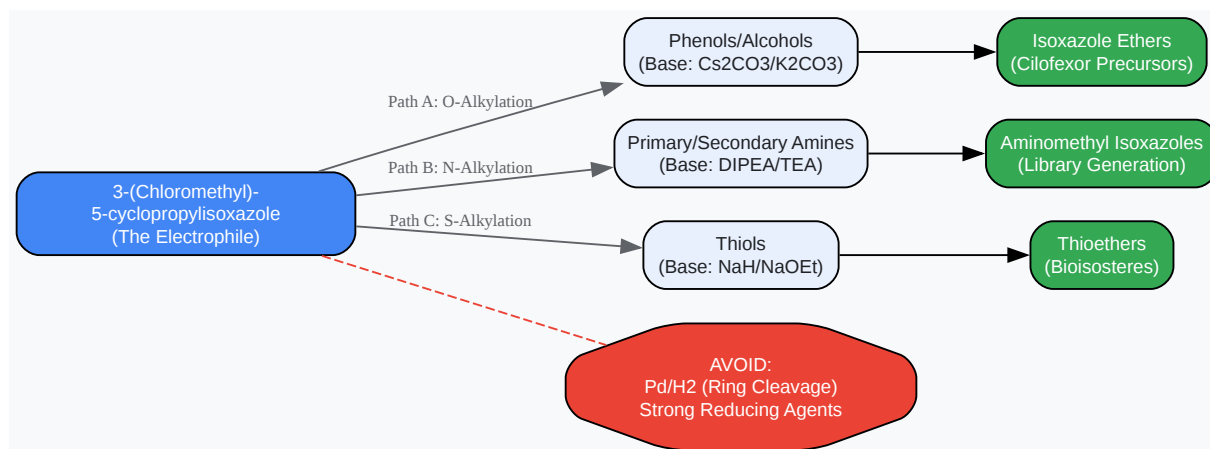
The isoxazole ring acts as an electron-withdrawing group (EWG), significantly activating the C3-methylene chloride. This makes the carbon highly susceptible to nucleophilic attack, often reacting faster than standard benzyl chlorides.

The Stability Paradox[1]

- **Cyclopropyl Integrity:** Unlike acid-sensitive cyclopropanes, the 5-cyclopropyl group on the isoxazole ring is remarkably stable under basic nucleophilic substitution conditions (, ,).
- **Isoxazole Vulnerability:** The N-O bond is the "Achilles' heel." It is stable to mild acid/base but susceptible to:
 - **Reductive Cleavage:** , , or strong hydride donors () will cleave the ring to form -amino enones.
 - **Strong Base/Heat:** Prolonged exposure to strong alkoxides at high temperatures (>100°C) can induce ring fragmentation (Kemp elimination-like pathways).

Strategic Derivatization Map

The following diagram illustrates the primary reaction pathways available for this scaffold.



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Figure 1: Divergent synthesis pathways. Path A is the primary route for FXR agonist synthesis.

Validated Protocols

Protocol A: Williamson Ether Synthesis (The "Cilofexor" Coupling)

Context: This reaction mimics the key step in synthesizing Cilofexor, where the isoxazole "head" is coupled to a substituted phenol "body." Mechanism:

Nucleophilic Substitution.

Reagents & Materials

- Substrate: **3-(Chloromethyl)-5-cyclopropylisoxazole** (1.0 equiv).
- Nucleophile: Substituted Phenol (e.g., 2,6-dichlorophenol or complex aryl core) (1.1 equiv).
- Base: Cesium Carbonate (

-) (2.0 equiv) or Potassium Carbonate (
-) (3.0 equiv).
- Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange (in situ formation of reactive iodide).
 - Solvent: DMF (anhydrous) or Acetonitrile (
 -).

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask under Nitrogen () atmosphere, dissolve the substituted phenol (1.1 equiv) in anhydrous DMF (0.2 M concentration).
- Deprotonation: Add (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide anion. Note: The mixture will likely become a suspension.
- Addition: Add **3-(Chloromethyl)-5-cyclopropylisoxazole** (1.0 equiv) dropwise as a solution in minimal DMF. Add KI (0.1 equiv) if the reaction is expected to be sluggish (sterically hindered phenols).
- Reaction: Heat the mixture to 60–80°C.
 - Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc). The chloride starting material (in 3:1 Hex/EtOAc) should disappear within 2–4 hours.
- Workup:
 - Cool to RT.
 - Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with Brine.

- Dry organic layer over

, filter, and concentrate.
- Purification: Flash column chromatography (Silica Gel).
 - Gradient: 0%

30% EtOAc in Hexanes.

Data Interpretation:

- ¹H NMR Validation: Look for the disappearance of the

singlet (

ppm) and the appearance of the

singlet shifted downfield (

ppm).

Protocol B: Amination (Library Synthesis)

Context: Rapid generation of basic amine derivatives for SAR (Structure-Activity Relationship) exploration.

Reagents

- Substrate: **3-(Chloromethyl)-5-cyclopropylisoxazole** (1.0 equiv).[1]
- Amine: Secondary amine (e.g., morpholine, piperidine) (1.2–1.5 equiv).
- Base: DIPEA (Diisopropylethylamine) (2.0 equiv).
- Solvent: Ethanol (EtOH) or Acetonitrile (ACN).

Methodology

- Dissolve the isoxazole chloride in EtOH (0.5 M).

- Add DIPEA followed by the secondary amine.
- Heat: Reflux (80°C) for 4–6 hours. Note: Amines are generally better nucleophiles than phenols, but the lack of an anionic charge requires higher temperatures or longer times compared to phenoxides.
- Workup: Concentrate solvent, redissolve in DCM, wash with sat.
- Purification: Since the product is basic, use an amine-functionalized silica column or add 1% Triethylamine (TEA) to the eluent to prevent streaking.

Troubleshooting & Optimization Table

Issue	Probable Cause	Corrective Action
Low Yield (Ether)	Incomplete deprotonation of phenol.	Switch base from to (better solubility in DMF) or (stronger base).
Ring Cleavage	Reaction temperature too high (>100°C) or reducing conditions.	Keep temperature <80°C. Avoid any metal/hydride reducing agents.
Sluggish Reaction	Chloride is a moderate leaving group.	Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.
Bis-alkylation	Using primary amines.	Use a large excess of amine (5–10 equiv) if mono-alkylation of a primary amine is desired.

Safety & Handling (E-E-A-T) Genotoxicity Warning (PGI)

Alkyl halides, particularly benzylic-type chlorides like **3-(chloromethyl)-5-cyclopropylisoxazole**, are structural alerts for Potential Genotoxic Impurities (PGIs). They are potential alkylating agents that can react with DNA.

- Control Strategy: In GMP synthesis, this material must be treated as a mutagenic impurity. Ensure downstream purging (demonstrate clearance < ppm levels) or control it as a starting material with strict specifications.

Handling Precautions

- Lachrymator: Chloromethyl heterocycles can be mild lachrymators (tear-inducing). Handle only in a functioning fume hood.
- Skin Contact: Corrosive/Irritant. Double-glove (Nitrile) is recommended.

References

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- BenchChem. The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. (General isoxazole reactivity). [3][4]
- Enamine. Synthesis of Functional Isoxazole Derivatives. (Nucleophilic substitution patterns on isoxazoles).

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